3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1192873-43-0
VCID: VC3304820
InChI: InChI=1S/C31H24N4/c32-27-16-17-29-28(22-27)30(23-18-20-33-21-19-23)34-35(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H,32H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6
Molecular Formula: C31H24N4
Molecular Weight: 452.5 g/mol

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

CAS No.: 1192873-43-0

Cat. No.: VC3304820

Molecular Formula: C31H24N4

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine - 1192873-43-0

Specification

CAS No. 1192873-43-0
Molecular Formula C31H24N4
Molecular Weight 452.5 g/mol
IUPAC Name 3-pyridin-4-yl-1-tritylindazol-5-amine
Standard InChI InChI=1S/C31H24N4/c32-27-16-17-29-28(22-27)30(23-18-20-33-21-19-23)34-35(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H,32H2
Standard InChI Key MMYGHWILFXTQBO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6

Introduction

Chemical Identity and Structural Properties

Basic Identification

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is cataloged with several key identifiers that facilitate its recognition in chemical databases and literature. The compound is registered under CAS number 1192873-43-0, which serves as its unique identifier in chemical repositories. It is also known by synonyms including 3-pyridin-4-yl-1-tritylindazol-5-amine and 1H-Indazol-5-amine, 3-(4-pyridinyl)-1-(triphenylmethyl)-, which reflect variations in nomenclature conventions while referring to the same molecular entity. For database purposes, it bears the MDL number MFCD17169852, providing another standardized reference point for researchers seeking information about this compound .

Molecular Composition and Weight

The molecular formula of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is C31H24N4, indicating its carbon-rich structure combined with multiple nitrogen atoms that contribute to its heterocyclic character. With a molecular weight of 452.55 g/mol, it falls within the medium-sized molecular weight range typical of many bioactive compounds and pharmaceutical intermediates . This molecular weight reflects the substantial contribution of the trityl group, which adds considerable mass and steric bulk to the core indazole structure.

Structural Analysis

The compound's structure can be divided into four key components:

  • The indazole core: A bicyclic aromatic heterocycle containing a pyrazole ring fused to a benzene ring

  • The pyridin-4-yl substituent at position 3: A nitrogen-containing aromatic ring that can participate in hydrogen bonding

  • The trityl (triphenylmethyl) protecting group at the N1 position: A bulky group consisting of three phenyl rings attached to a central carbon atom

  • The amine group at position 5: A primary amine that can serve as a hydrogen bond donor

Table 1: Key Structural Components of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Structural ComponentChemical DescriptionPotential Role
Indazole coreBicyclic heterocycle with two nitrogen atoms in a 5-membered ringProvides scaffold with potential for biological activity
Pyridin-4-yl groupSix-membered aromatic ring with nitrogen at para positionHydrogen bond acceptor; potential metal coordination site
Trityl groupTriphenylmethyl group (three phenyl rings attached to central carbon)Protecting group for N1; contributes to solubility profile
Amine groupPrimary amine at position 5Hydrogen bond donor; site for further functionalization

Physical and Chemical Properties

Physical State and Appearance

Based on the structural characteristics of similar indazole derivatives, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is likely to be a crystalline solid at room temperature. The trityl group typically confers certain physical properties to molecules, including increased melting point and decreased water solubility compared to non-tritylated analogs. Though specific experimental data on the physical appearance of this particular compound is limited in the available literature, the presence of aromatic rings and extended conjugation suggests it may exhibit pale yellow to off-white coloration, which is common for compounds with similar chromophoric systems .

Solubility Profile

The solubility characteristics of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine can be inferred from its structural features. The presence of the bulky, lipophilic trityl group would be expected to enhance solubility in organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Conversely, the hydrophobic nature of the trityl group would likely lead to poor water solubility. The pyridine and amine moieties introduce some polar character, potentially allowing partial solubility in polar aprotic solvents. This solubility profile has important implications for purification strategies and formulation considerations in applications of the compound.

Synthetic Routes and Preparation

General Synthetic Approaches

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is determined by its three main functional groups, each presenting distinct chemical behavior:

  • The amine group at position 5 can participate in numerous transformations typical of primary aromatic amines, including:

    • Acylation to form amides

    • Reductive amination with aldehydes or ketones

    • Nucleophilic substitution reactions

    • Formation of diazonium salts followed by various transformations

  • The pyridine nitrogen acts as a moderately strong base and nucleophile, and can also serve as a coordination site for metals.

  • The trityl-protected indazole nitrogen generally has reduced reactivity, but the protecting group can be cleaved under acidic conditions to restore reactivity at this position.

Acid-Base Properties

The compound contains multiple basic nitrogen atoms with different basicity profiles. The pyridine nitrogen typically exhibits a pKa of around 5-6 for its conjugate acid, making it moderately basic. The primary amine group at position 5 would be expected to have a pKa of approximately 4-5 for its conjugate acid, reflecting its reduced basicity due to conjugation with the aromatic system. The trityl-protected indazole nitrogen would have significantly reduced basicity compared to an unprotected indazole nitrogen due to steric hindrance and electronic effects of the trityl group.

Research Context and Related Compounds

Indazole Chemistry

The indazole scaffold represents an important heterocyclic system in organic chemistry and drug discovery. Compared to related azoles such as pyrazoles and imidazoles, indazoles exhibit distinct electronic properties and hydrogen-bonding characteristics that influence their biological activity profiles. 5-Aminoindazole, a key precursor in the synthesis of the title compound, has been extensively used in the preparation of various bioactive molecules, as evidenced by several reaction examples in the search results .

Relationship to Other Compounds

From the search results, we can identify several related compounds and reactions involving 5-aminoindazole (1H-indazol-5-amine), which provides context for understanding the chemistry of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. For example, multiple examples show 5-aminoindazole engaging in nucleophilic aromatic substitution reactions with various chlorinated heterocycles to form new C-N bonds. These reactions illustrate the nucleophilic character of the amine group, which would be preserved in 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine .

Analytical Characterization

Chromatographic Behavior

The chromatographic properties of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine would be influenced by its mixed polarity profile—the lipophilic trityl group balanced against the more polar amine and pyridine functionalities. In reverse-phase HPLC, the compound would likely exhibit moderate retention, influenced by mobile phase pH due to the basic nitrogen atoms. For thin-layer chromatography (TLC), visualization methods could include UV detection (due to the extensive aromatic system) and ninhydrin staining (reacting with the primary amine).

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